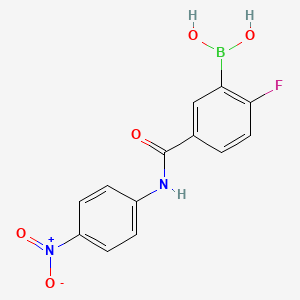

![molecular formula C18H15F2N3O3S2 B2542497 N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 796992-25-1](/img/structure/B2542497.png)

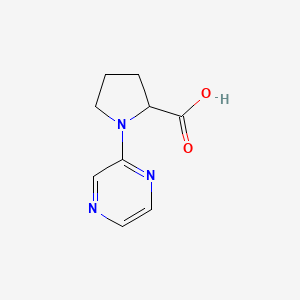

N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, also known as DFB, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. DFB is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors and is associated with poor prognosis.

Aplicaciones Científicas De Investigación

Synthesis and Applications in Medicinal Chemistry

- Compounds related to this chemical structure have been utilized in the synthesis of new pyridine derivatives with potential antibacterial and antifungal activities. For instance, Patel and Agravat (2007) detailed the synthesis of 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride derivatives, showcasing their antimicrobial potential (Patel & Agravat, 2007).

Development of Novel Chemical Compounds

- Innovative chemical compounds with structures similar to “N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide” have been synthesized for various applications. For example, the work by Caballero et al. (2001) on 1,1′-(Pyridine-2,6-diyl)bis(3-benzyl-2,3-dihydro-1H-imidazol-2-ylidene) demonstrates the development of novel multidentate N-heterocyclic biscarbene and its silver(I) complex derivative (Caballero et al., 2001).

Antimicrobial Studies

- Anuse et al. (2019) reported on the synthesis, SAR, In-Silico appraisal, and antimicrobial study of substituted 2-aminobenzothiazoles derivatives, emphasizing the importance of such structures in combating microbial resistance (Anuse et al., 2019).

Radiopharmaceutical Applications

- Wang et al. (2013) synthesized a derivative similar to the given chemical, targeting its potential as a PET agent for imaging B-Raf(V600E) in cancers. This indicates the role of such compounds in diagnostic imaging and cancer research (Wang et al., 2013).

Synthesis Methodology

- The study by Bobeldijk et al. (1990) on the synthesis of (S)‐BZM and (R)‐BZM, starting from 2,6-dimethoxybenzoic acid, exemplifies the complex synthetic processes involved in the creation of similar compounds (Bobeldijk et al., 1990).

Chemical Synthesis and Properties

- Research by Shockravi et al. (2009) on the synthesis of organosoluble fluorinated polyamides bearing 2-2′-Thio-bis(4-methyl Phenoxy) groups highlights the diverse applications of such compounds in materials science and polymer chemistry (Shockravi et al., 2009).

Environmental and Analytical Applications

- Zargoosh et al. (2015) utilized a compound with a similar structure for the removal of Cd2+ and Zn2+ from industrial wastes, demonstrating the potential of these compounds in environmental remediation and analysis (Zargoosh et al., 2015).

Development of Antibacterial Agents

- Palkar et al. (2017) designed and synthesized novel analogs of benzothiazolyl substituted pyrazol-5-ones, showing significant antibacterial activity. This research underlines the importance of such structures in the development of new antibacterial agents (Palkar et al., 2017).

Propiedades

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O3S2/c19-12-9-14(20)16-15(10-12)27-18(21-16)22-17(24)11-4-3-5-13(8-11)28(25,26)23-6-1-2-7-23/h3-5,8-10H,1-2,6-7H2,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHCYJHNDWNLBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-Fluoro-3-(5-methyltetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2542416.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B2542425.png)

![2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile](/img/structure/B2542427.png)

![9-(furan-2-ylmethyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2542428.png)

![1-(4-chlorobenzyl)-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2542434.png)